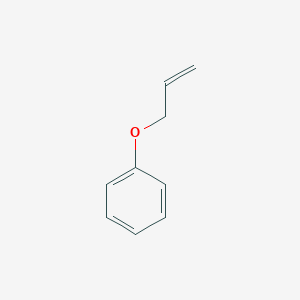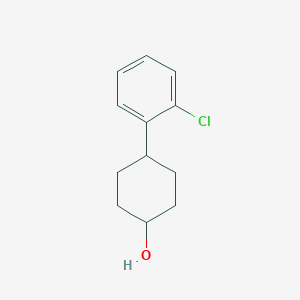
4-(2-Chlorophenyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenyl)cyclohexanol is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with a hydroxyl group and a 2-chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
4-(2-Chlorophenyl)cyclohexanol can be synthesized through several methods. One common approach involves the reduction of 4-(2-chlorophenyl)cyclohexanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Another method involves the Grignard reaction, where 2-chlorophenylmagnesium bromide reacts with cyclohexanone to form the desired product. This reaction is usually carried out in anhydrous ether or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 4-(2-chlorophenyl)cyclohexanone. This process uses a metal catalyst such as palladium on carbon or platinum oxide under high pressure and temperature conditions to achieve efficient conversion.
化学反応の分析
Types of Reactions
4-(2-Chlorophenyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-(2-chlorophenyl)cyclohexanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to 4-(2-chlorophenyl)cyclohexane using strong reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: 4-(2-Chlorophenyl)cyclohexanone.
Reduction: 4-(2-Chlorophenyl)cyclohexane.
Substitution: Various substituted phenylcyclohexanols depending on the nucleophile used.
科学的研究の応用
4-(2-Chlorophenyl)cyclohexanol has several scientific research applications:
Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 4-(2-Chlorophenyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom on the phenyl ring can participate in halogen bonding, further affecting the compound’s interactions with its targets.
類似化合物との比較
Similar Compounds
Cyclohexanol: Lacks the 2-chlorophenyl group, making it less versatile in certain synthetic applications.
4-Phenylcyclohexanol: Similar structure but without the chlorine atom, leading to different reactivity and applications.
2-Chlorophenol: Contains the chlorophenyl group but lacks the cyclohexane ring, resulting in different chemical properties.
Uniqueness
4-(2-Chlorophenyl)cyclohexanol is unique due to the presence of both the cyclohexane ring and the 2-chlorophenyl group
特性
IUPAC Name |
4-(2-chlorophenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-4,9-10,14H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPUIUWYLUIQCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(1R)-1,5-Dimethyl-4-hexen-1-yl]-6-hydroxy-2-cycloehexen-1-one](/img/structure/B49806.png)
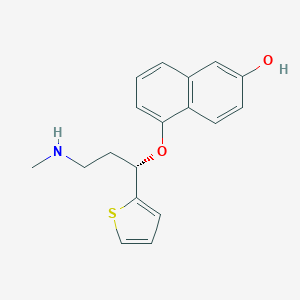
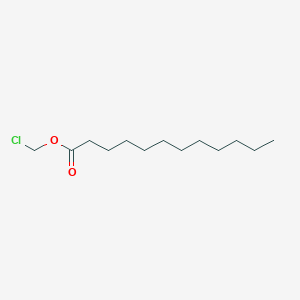
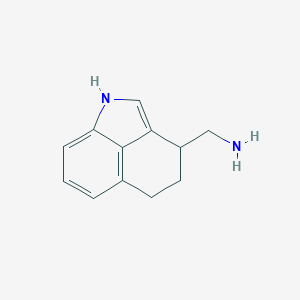
![2-[(5-Amino-6-nitropyridin-2-YL)amino]ethanol](/img/structure/B49815.png)
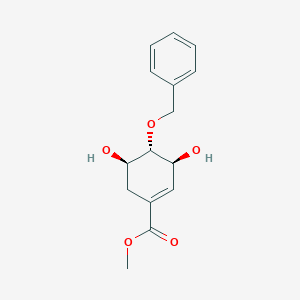
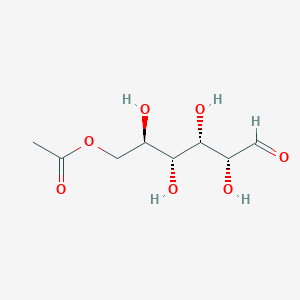
![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)
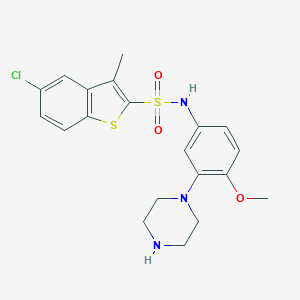
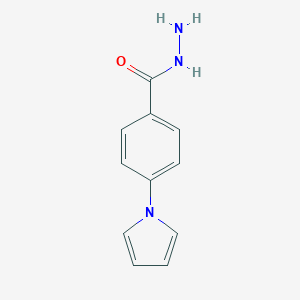
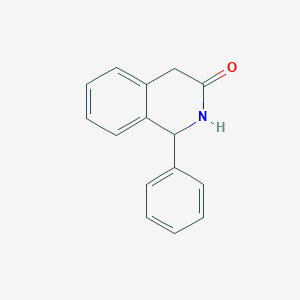
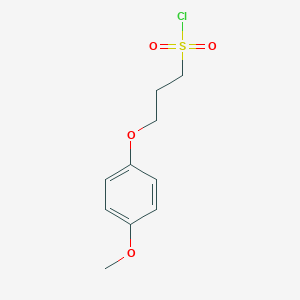
![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)
